![molecular formula C16H14BrNO5S B2779184 2-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide CAS No. 2034621-84-4](/img/structure/B2779184.png)
2-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a sulfonamide derivative and is also known as Br-FES or Br-2F-FES.
Mécanisme D'action
Br-FES works by binding to the estrogen receptor and blocking the action of estrogen. This prevents the growth and proliferation of estrogen-dependent cancer cells. In Alzheimer's disease, Br-FES reduces the formation of amyloid plaques by inhibiting the activity of beta-secretase, an enzyme that is involved in the formation of amyloid plaques.
Biochemical and Physiological Effects:
Br-FES has been found to have minimal toxicity and is well-tolerated in animal studies. It has been shown to have a high binding affinity for the estrogen receptor and is a potent inhibitor of breast cancer cell growth. In Alzheimer's disease, Br-FES has been found to reduce the formation of amyloid plaques and improve cognitive function in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Br-FES in lab experiments is its high selectivity for the estrogen receptor, which allows for targeted inhibition of estrogen-dependent cancer cells. However, one limitation is that Br-FES may not be effective in patients with estrogen-independent breast cancer. Additionally, further studies are needed to determine the optimal dosage and administration of Br-FES for therapeutic use.
Orientations Futures
Future research on Br-FES could focus on its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to determine the safety and efficacy of Br-FES in human clinical trials. Other potential applications of Br-FES could include its use in the treatment of other estrogen-dependent diseases, such as endometrial cancer or osteoporosis.
Méthodes De Synthèse
Br-FES can be synthesized using a multi-step synthesis process. The first step involves the reaction of 2-furylboronic acid and 3-furylboronic acid with 2-bromoethanol in the presence of a palladium catalyst to form 2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethanol. The second step is the reaction of the hydroxyethyl intermediate with benzenesulfonyl chloride to form Br-FES.
Applications De Recherche Scientifique
Br-FES has been studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of breast cancer cells by blocking the estrogen receptor. Br-FES has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to reduce the formation of amyloid plaques in the brain.
Propriétés
IUPAC Name |
2-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO5S/c17-13-4-1-2-5-14(13)24(20,21)18-11-16(19,12-7-9-22-10-12)15-6-3-8-23-15/h1-10,18-19H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBSSTFZCZYATD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.